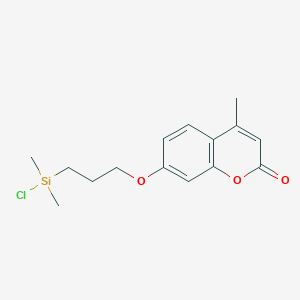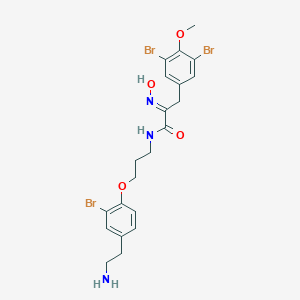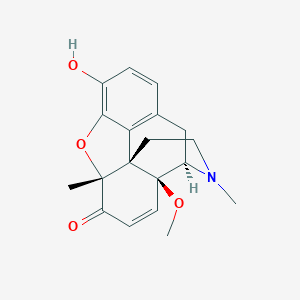
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate, also known as BTPM hexanoate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate exerts its effects through the modulation of ion channels, specifically the voltage-gated sodium channel (VGSC). VGSCs are essential for the generation and propagation of action potentials in excitable cells, including neurons and muscle cells. By modulating the activity of VGSCs, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate can alter the function of these cells, leading to a variety of effects.
Biochemical and Physiological Effects
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, modulation of ion channels, and alteration of neuronal activity. These effects are mediated by the compound's interaction with VGSCs, as well as other ion channels and receptors.
Vorteile Und Einschränkungen Für Laborexperimente
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate has several advantages for use in lab experiments. It is a highly pure compound, making it suitable for use in biochemical assays and drug discovery. It has also been extensively studied, with a large body of literature available on its properties and effects. However, there are limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Zukünftige Richtungen
There are several future directions for research on (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate. One area of interest is the development of new drugs based on the compound's unique chemical structure. Another area of interest is the investigation of its potential applications in the treatment of neurological disorders, such as epilepsy. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on ion channels and other cellular targets.
Synthesemethoden
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate can be synthesized using a multi-step process that involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride to form 1-(3,4,5-trimethoxybenzoyl)piperazine. This intermediate is then reacted with hexanoyl chloride to produce (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate. The synthesis method has been optimized to yield a high purity product, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neuroscience, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate has been shown to modulate the activity of ion channels, making it a potential candidate for the treatment of neurological disorders such as epilepsy. In drug discovery, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate has been used as a scaffold for the development of new drugs, due to its unique chemical structure.
Eigenschaften
CAS-Nummer |
129229-97-6 |
|---|---|
Molekularformel |
C31H42N2O10 |
Molekulargewicht |
602.7 g/mol |
IUPAC-Name |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl hexanoate |
InChI |
InChI=1S/C31H42N2O10/c1-8-9-10-11-27(34)43-19-22-18-32(30(35)20-14-23(37-2)28(41-6)24(15-20)38-3)12-13-33(22)31(36)21-16-25(39-4)29(42-7)26(17-21)40-5/h14-17,22H,8-13,18-19H2,1-7H3 |
InChI-Schlüssel |
URTKPOVVQZNBPW-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CCCCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Synonyme |
Hexanoic acid, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



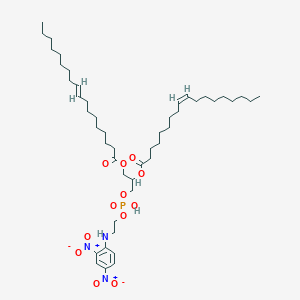
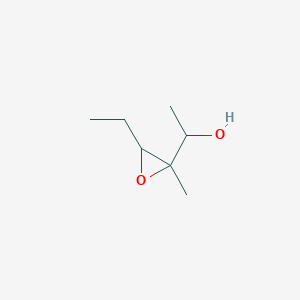


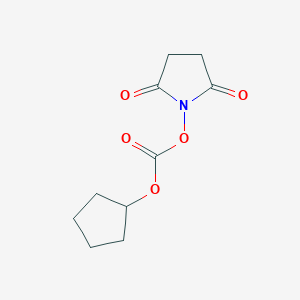
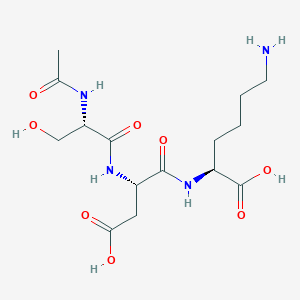

![1-Azabicyclo[3.1.1]heptane-5-carboxamide](/img/structure/B145445.png)

